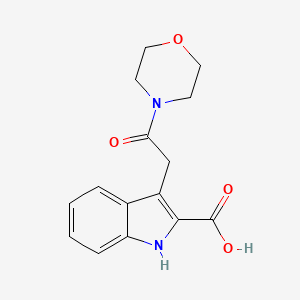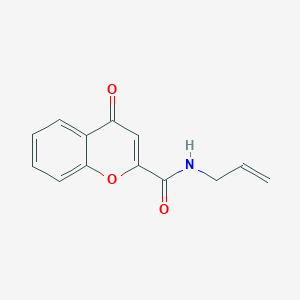![molecular formula C16H17N3O B7539236 N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-879 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mecanismo De Acción
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has a significant impact on the biochemical and physiological processes of cancer cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). Additionally, the compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is its high potency and specificity towards the EGFR tyrosine kinase. This makes it an attractive candidate for cancer research, where the inhibition of this pathway is critical for the treatment of various types of cancer. However, the compound has some limitations, such as its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide. One potential avenue is the development of new analogs of the compound that can overcome its limitations, such as poor solubility. Additionally, further studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases, where the EGFR pathway is also implicated. Finally, the compound's efficacy and safety need to be further evaluated in clinical trials to determine its potential as a therapeutic agent.
In conclusion, N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a promising compound with significant potential in cancer research. Its high potency and specificity towards the EGFR tyrosine kinase make it an attractive candidate for the treatment of various types of cancer. However, further research is needed to fully understand its mechanisms of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide involves a multi-step process. The first step involves the reaction of 3-cyanobenzyl bromide with 2,5-dimethylpyrrole in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
Aplicaciones Científicas De Investigación
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the proliferation of cancer cells by blocking the EGFR signaling pathway. This pathway is known to play a critical role in the growth and survival of cancer cells.
Propiedades
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-7-8-15(19(12)3)16(20)18(2)11-14-6-4-5-13(9-14)10-17/h4-9H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMSXYPOQPOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)


![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)


![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)
![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)